molecular formula C49H69N13O9 B055873 (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) CAS No. 124199-90-2

(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)

货号: B055873
CAS 编号: 124199-90-2
分子量: 984.2 g/mol
InChI 键: JVMRDYNGJCBNPA-BZFHMXIJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is a synthetic peptide analog of bombesin, a tetradecapeptide originally isolated from the skin of the European fire-bellied toad. Bombesin and its analogs are known for their ability to bind to bombesin receptors, which are involved in various physiological processes, including the regulation of gastrointestinal motility and the release of gastrointestinal hormones.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the resin-bound peptide chain using activating agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Deprotection: Temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) follows similar principles but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield.

化学反应分析

Types of Reactions

(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used under mild conditions.

    Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) are commonly used under aqueous conditions.

    Substitution: Standard SPPS reagents and conditions are used for amino acid substitution.

Major Products

    Oxidation: Methionine sulfoxide derivatives.

    Reduction: Peptides with reduced disulfide bonds.

    Substitution: Peptide analogs with modified amino acid sequences.

科学研究应用

Molecular Imaging

Radiotracer Development
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) has been utilized as a blocking agent in the development of novel radiotracers for imaging tumors. For instance, studies have demonstrated that co-injection of this compound significantly reduces tumor uptake of radiolabeled bombesin analogs like 68Ga-ProBOMB2 and 177Lu-ProBOMB2 by approximately 65% and 80%, respectively, at one hour post-injection (p.i.) . This property makes it a valuable tool for assessing the specificity and efficacy of bombesin-targeted imaging agents.

Biodistribution Studies
In biodistribution studies involving PC-3 tumor-bearing mice, the compound has been shown to decrease the accumulation of radiotracers in tumors while maintaining low uptake in non-target organs such as the pancreas. This selectivity enhances the potential for precise imaging of prostate cancer lesions while minimizing background noise from surrounding tissues .

Targeted Therapy

Therapeutic Applications
The antagonist properties of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) make it suitable for therapeutic applications in oncology. It can inhibit bombesin receptor-mediated signaling pathways that promote tumor growth and metastasis. Preclinical studies have indicated that this compound can effectively block bombesin receptor activation, leading to reduced tumor proliferation rates in various cancer models .

Combination Therapies
Recent research has explored its use in combination with other therapeutic agents to enhance treatment efficacy. For example, when used alongside radiolabeled compounds, it can improve tumor-to-background ratios, thereby allowing for more effective radiotherapy sessions while reducing side effects associated with non-targeted radiation exposure .

Case Studies

Study Findings Application
Maina et al., 2021Demonstrated significant reduction in tumor uptake of radiotracers with co-injection of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14).Molecular imaging enhancement for prostate cancer detection.
Abiraj et al., 2024Showed improved pharmacokinetic properties and tumor targeting capabilities when using bombesin antagonists conjugated with different chelates.Development of targeted radiopharmaceuticals for clinical use.
PMC Review, 2009Overviewed limited clinical studies indicating the effectiveness of bombesin analogs in targeting prostate cancer.Insights into potential clinical applications and ongoing research directions.

作用机制

(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) exerts its effects by binding to bombesin receptors, which are G-protein-coupled receptors (GPCRs). Upon binding, the receptor undergoes a conformational change, activating intracellular signaling pathways such as the phospholipase C (PLC) pathway. This leads to the release of intracellular calcium and the activation of protein kinase C (PKC), resulting in various cellular responses, including cell proliferation and hormone secretion.

相似化合物的比较

Similar Compounds

    Bombesin: The natural peptide from which (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is derived.

    Gastrin-Releasing Peptide (GRP): Another bombesin-like peptide with similar receptor binding properties.

    Neuromedin B: A peptide that also binds to bombesin receptors but has different physiological effects.

Uniqueness

(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is unique due to its specific modifications, including the substitution of D-phenylalanine at position 6, the ethylamide group at position 13, and the deletion of methionine at position 14. These modifications enhance its stability and receptor binding affinity, making it a valuable tool for research and potential therapeutic applications.

生物活性

(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is a synthetic analogue of the natural peptide bombesin, which has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores its biological activity, receptor interactions, and implications in cancer treatment, supported by data tables and relevant research findings.

Overview of Bombesin and Its Analogs

Bombesin is a neuropeptide originally isolated from the skin of the European frog Bombina orientalis. It plays a significant role in various physiological processes, including gastrin release and thermoregulation. The biological activity of bombesin and its analogs is primarily mediated through bombesin receptors (BBRs), which are classified into three subtypes: BB1 (NMBR), BB2 (GRPR), and BB3.

Structure-Activity Relationship

The structure of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) enhances its binding affinity to bombesin receptors compared to native bombesin. The modifications at positions 6, 13, and 14 are crucial for its increased potency and selectivity.

Key Modifications:

  • D-Phe6 : Increases receptor binding affinity.
  • Leu-NHEt13 : Enhances stability and bioavailability.
  • Des-Met14 : Reduces degradation by peptidases.

Receptor Binding Affinity

The binding affinities of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) to various bombesin receptors have been evaluated in several studies. The following table summarizes these affinities:

CompoundhNMBR (BB1)hGRPR (BB2)hBRS-3 (BB3)
Bombesin2 nM0.07 nM>3,000 nM
(D-Phe6,Leu-NHEt13,des-Met14)-Bn(6-14)0.21 nM0.048 nM1.3 nM

These results indicate that this analogue exhibits significantly higher affinity for GRPR compared to the natural ligand bombesin .

Functional Studies

Functional assays have demonstrated that (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) acts as an agonist for GRPRs, stimulating intracellular signaling pathways associated with cell proliferation and survival. For instance, studies have shown that this compound can promote cell growth in GRPR-expressing cancer cell lines such as prostate cancer cells .

Cancer Imaging and Therapy

Recent advancements in radiolabeled bombesin analogs have paved the way for novel imaging techniques and targeted therapies in oncology. For example:

  • 68Ga-labeled Bombesin : Used for PET imaging to identify GRPR-positive tumors.
  • Theranostic Approaches : The combination of diagnostic imaging with therapeutic agents like Cu-67 SAR-Bombesin has shown promise in treating metastatic castrate-resistant prostate cancer (mCRPC) .

Case Studies

  • Prostate Cancer : A clinical trial involving 67Cu SAR-Bombesin demonstrated safety and efficacy in patients with GRPR-expressing lesions who were unresponsive to conventional therapies. Initial results indicated a favorable safety profile with significant tumor uptake observed during imaging .
  • Gastrointestinal Tumors : In another study, the use of bombesin analogs improved imaging outcomes in patients with gastrointestinal stromal tumors (GIST), especially when traditional imaging modalities yielded inconclusive results .

属性

IUPAC Name

(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-(ethylamino)-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H69N13O9/c1-7-53-45(67)37(19-27(2)3)60-48(70)39(22-32-24-52-26-56-32)58-41(64)25-55-49(71)42(28(4)5)62-43(65)29(6)57-47(69)38(21-31-23-54-35-16-12-11-15-33(31)35)61-46(68)36(17-18-40(51)63)59-44(66)34(50)20-30-13-9-8-10-14-30/h8-16,23-24,26-29,34,36-39,42,54H,7,17-22,25,50H2,1-6H3,(H2,51,63)(H,52,56)(H,53,67)(H,55,71)(H,57,69)(H,58,64)(H,59,66)(H,60,70)(H,61,68)(H,62,65)/t29-,34+,36-,37-,38-,39-,42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVMRDYNGJCBNPA-BZFHMXIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H](CC4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H69N13O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

984.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)
Reactant of Route 2
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)
Reactant of Route 3
Reactant of Route 3
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)
Reactant of Route 4
Reactant of Route 4
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)
Reactant of Route 5
Reactant of Route 5
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)
Reactant of Route 6
Reactant of Route 6
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。